N-butyl-5-(2-fluorophenoxy)pentan-1-amine
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Overview
Description
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is an organic compound with the molecular formula C15H24FNO It is characterized by the presence of a butyl group, a fluorophenoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorophenol with 5-bromopentane to form 5-(2-fluorophenoxy)pentane.
Amination: The intermediate 5-(2-fluorophenoxy)pentane is then reacted with butylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(2-fluorophenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The fluorophenoxy group can be reduced under specific conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced fluorophenoxy derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-butyl-5-(2-fluorophenoxy)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving amine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-5-(2-fluorophenoxy)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The fluorophenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-5-(2-chlorophenoxy)pentan-1-amine
- N-butyl-5-(2-bromophenoxy)pentan-1-amine
- N-butyl-5-(2-methylphenoxy)pentan-1-amine
Uniqueness
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound distinct from its analogs with different substituents on the phenoxy group.
Properties
IUPAC Name |
N-butyl-5-(2-fluorophenoxy)pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHXXHHYBJIDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367242 |
Source
|
Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-50-7 |
Source
|
Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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